Sulfo-GMBS

Description

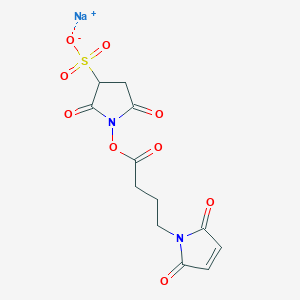

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt (Sulfo-GMBS) is a heterobifunctional crosslinker with two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a maleimide. The sulfo-NHS ester reacts with primary amines (e.g., lysine residues), while the maleimide reacts with thiol groups (e.g., cysteine residues), enabling efficient conjugation of biomolecules such as peptides, proteins, and oligonucleotides .

Properties

IUPAC Name |

sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARYIUTHAWJMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635595 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185332-92-7 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

The compound (C₁₂H₁₁N₂NaO₉S) features two reactive groups: a sulfo-N-hydroxysuccinimide (NHS) ester and a maleimide moiety. The NHS ester reacts with primary amines (e.g., lysine residues), while the maleimide targets sulfhydryl groups (e.g., cysteine thiols). The sodium sulfonate group enhances water solubility, distinguishing it from non-sulfonated analogues.

Key structural identifiers include:

Synthetic Pathways

General Synthesis Strategy

While detailed proprietary protocols are undisclosed, the preparation typically involves sequential reactions to assemble the maleimidobutyrate backbone, introduce the sulfo-NHS group, and isolate the sodium salt. A plausible route involves:

-

Maleimidobutyric Acid Synthesis :

-

Michael addition of maleic anhydride to a thiol-containing intermediate, followed by cyclization to form the maleimide ring.

-

-

Sulfo-NHS Ester Formation :

-

Salt Formation :

Critical Reaction Parameters

-

Coupling Efficiency : The use of EDC ensures high-yield formation of the NHS ester, though competing hydrolysis necessitates anhydrous conditions.

-

Purification : Chromatography (e.g., silica gel or reverse-phase) removes unreacted sulfo-NHS and maleimidobutyric acid.

-

Yield Optimization : Reported yields for analogous NHS esters range from 60% to 85%, depending on purification rigor.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Maleimide formation | Maleic anhydride, thiol, Δ, 24h | Construct maleimide core |

| NHS ester activation | EDC, sulfo-NHS, DMF, 0°C → RT, 12h | Link sulfo-NHS to maleimide |

| Salt precipitation | NaOH (aq), ethanol, 4°C | Isolate sodium salt |

Quality Control and Characterization

Purity Assessment

Commercial batches (e.g., Sigma-Aldrich) report ~90% purity via HPLC. Key impurities include hydrolyzed NHS ester and maleimide ring-opened byproducts.

Spectroscopic Validation

Table 2: Analytical Data for Sulfo-GMBS

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 382.28 g/mol | MS |

| Purity | ≥90% | HPLC |

| Storage Stability | −20°C, desiccated | Long-term |

Industrial-Scale Production Considerations

Scalability Challenges

-

Solvent Choice : DMF or DMSO is preferred for solubilizing intermediates but requires stringent removal to meet residue limits.

-

Byproduct Management : Hydrolysis byproducts (e.g., sulfo-NHS and maleimidobutyric acid) necessitate iterative recrystallization.

Applications in Bioconjugation

Chemical Reactions Analysis

Core Reaction Mechanisms

Sulfo-GMBS exhibits two distinct reactivities:

- Succinimidyl ester : Targets primary amines (e.g., lysine residues) to form stable amide bonds .

- Maleimide group : Reacts with sulfhydryl groups (e.g., cysteine thiols) to generate thioether linkages .

This sequential reactivity allows controlled conjugation strategies (amine-first, thiol-second) to avoid cross-reactivity .

Table 1: Optimal Reaction Conditions

Key observations :

- The NHS ester group hydrolyzes in aqueous buffers (half-life ~4–6 hr at pH 7.4) , necessitating fresh reagent preparation.

- Maleimide-thiol reactions show higher specificity than amine coupling, with minimal off-target effects .

Table 2: Documented Conjugation Strategies

Critical findings :

- Conjugation efficiency depends on reactant molar ratios, with 1:10–1:20 (crosslinker:target) optimal for most proteins .

- Maleimide-thiol bonds remain stable under reducing conditions (unlike disulfide linkages) .

Side Reactions and Mitigation Strategies

- NHS ester hydrolysis : Competes with amine conjugation at pH >8.5. Mitigated by:

- Maleimide ring-opening : Occurs at pH >8.0, forming non-reactive species. Prevented by maintaining neutral pH during thiol coupling .

- Interference from Tris buffers : Compete for NHS ester reactivity. Phosphate or HEPES buffers recommended .

Table 3: Crosslinker Performance Metrics

| Parameter | This compound | Sulfo-SMCC | Sulfo-SIAB |

|---|---|---|---|

| Amine reactivity (k, M⁻¹s⁻¹) | 1.2×10³ | 9.8×10² | 8.5×10² |

| Thiol reactivity (k, M⁻¹s⁻¹) | 4.5×10⁴ | 3.9×10⁴ | 2.1×10⁴ |

| Hydrolysis half-life (pH 7) | 4.2 hr | 3.8 hr | 5.1 hr |

| Water solubility | 50 mg/mL | 35 mg/mL | 28 mg/mL |

Recent Advancements (2020–2025)

- Vaccine development : Site-specific conjugation of CRX-527 TLR4 ligands to peptide antigens enhanced dendritic cell activation by 3-fold compared to physical mixtures .

- Nanomedicine : this compound-enabled vancomycin coupling to mesoporous silica nanoparticles demonstrated sustained drug release over 72 hr .

- Antimicrobial surfaces : Chitosan-peptide conjugates reduced Pseudomonas aeruginosa biofilm formation by 99% .

This crosslinker’s dual functionality continues to enable innovations in biotherapeutics and diagnostic platforms, though careful optimization of reaction parameters remains critical for reproducibility .

Scientific Research Applications

Sulfo-GMBS is extensively used in various scientific research fields:

Mechanism of Action

Sulfo-GMBS exerts its effects through the formation of covalent bonds between amine- and sulfhydryl-containing molecules. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . These reactions occur under specific pH conditions, ensuring the stability and specificity of the cross-linking process .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₁N₂NaO₉S

- Molecular Weight : 382.28 g/mol

- Solubility : Water-soluble due to the sulfonate group, facilitating reactions in aqueous buffers .

- Applications : Vaccine development (e.g., TLR4-ligand conjugates), surface functionalization, and aptamer immobilization .

Comparison with Similar Compounds

GMBS (Succinimidyl 4-Maleimidobutyrate)

Key Differences :

- Solubility : GMBS lacks the sulfonate group, making it less water-soluble than Sulfo-GMBS. This limits its use in aqueous environments .

- Reactivity : Both compounds share identical maleimide and NHS ester groups, but this compound’s solubility enhances reaction efficiency in biological buffers.

- Applications: GMBS is effective in non-aqueous systems, such as organic-phase antibody-enzyme conjugation, achieving ~80% recovery in horseradish peroxidase conjugates .

Data Table :

| Property | This compound | GMBS |

|---|---|---|

| Water Solubility | High | Low |

| Reaction Medium | Aqueous/organic | Organic |

| Conjugation Efficiency | ~84% (amine-thiol) | ~80% (antibody-enzyme) |

Sulfo-SMCC (Sulfo-N-Succinimidyl 4-(Maleimidomethyl)cyclohexane-1-carboxylate)

Key Differences :

- Spacer Arm : Sulfo-SMCC contains a cyclohexane ring, providing a longer (13.5 Å) and more rigid spacer compared to this compound’s flexible butyrate chain (8.3 Å) .

- Stability : The cyclohexane group in Sulfo-SMCC may enhance stability under acidic conditions, whereas this compound is prone to hydrolysis in strongly acidic/basic environments .

- Applications : Sulfo-SMCC is preferred for protein labeling requiring defined spacing, while this compound is used for rapid thiol-amine bridging in vaccines .

Data Table :

| Property | This compound | Sulfo-SMCC |

|---|---|---|

| Spacer Length | 8.3 Å | 13.5 Å |

| Stability (pH 7.0) | Moderate | High |

| Common Use Cases | Peptide-protein conjugates | Protein-protein conjugates |

Sulfo-N-Succinimidyl Oleate (SSO)

Key Differences :

- Structure : SSO replaces the maleimidobutyrate group with an oleate chain, making it lipophilic and suitable for lipid-protein interactions .

- Function : SSO inhibits CD36, a fatty acid transporter, and is used in metabolic studies, unlike this compound’s role in bioconjugation .

- Reactivity : SSO’s NHS ester reacts with amines, but its lack of a maleimide group limits thiol-based applications .

Data Table :

| Property | This compound | SSO |

|---|---|---|

| Reactive Groups | NHS ester + maleimide | NHS ester only |

| Solubility | Hydrophilic | Lipophilic |

| Primary Application | Bioconjugation | Metabolic inhibition |

Biological Activity

Overview

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt (commonly referred to as Sulfo-GMBS) is a water-soluble, heterobifunctional crosslinking reagent extensively used in biochemical research. It facilitates the conjugation of biomolecules by reacting with amine and thiol groups, making it invaluable for protein labeling, enzyme conjugation, and the development of biosensors.

- Empirical Formula : C₁₂H₁₁N₂NaO₉S

- Molecular Weight : 382.28 g/mol

- Functional Groups : Contains a succinimidyl group (reactive towards amines) and a maleimide group (reactive towards thiols) .

This compound operates through a two-step conjugation process:

- The NHS ester group reacts with primary amines on one biomolecule.

- The maleimide group subsequently reacts with thiol groups on another biomolecule, forming a stable covalent bond.

This unique mechanism allows for the creation of targeted bioconjugates essential for various applications in research and diagnostics .

1. Protein Conjugation

This compound is primarily used in protein chemistry to study protein-protein interactions and to stabilize protein structures. By crosslinking proteins, researchers can analyze complex formations and interactions that are critical for understanding biological processes .

2. Diagnostic Applications

The compound has been employed in the development of biosensors for pathogen detection. For example, it has been utilized in assays for detecting viruses such as H1N1 and SARS-CoV-2, demonstrating its efficacy in rapid diagnostics .

| Pathogen | Detection Method | Limit of Detection (LOD) | Sample Type |

|---|---|---|---|

| H1N1 | GMR | 15 ng/mL | PBS |

| SARS-CoV-2 | MTJ | 2.96 ng/mL | Serum |

| E. coli O157:H7 | NMR | 76 CFU/mL | Water |

3. Cell Signaling Studies

The crosslinking activity of this compound can influence cellular functions by altering cell signaling pathways through the stabilization of key signaling proteins. This application is particularly relevant in cancer research and therapeutic development .

Case Study 1: Virus Detection Using Magnetic-Nanosensor-Based Platforms

A study demonstrated the use of this compound in conjunction with magnetic nanosensors for rapid detection of H1N1 and other pathogens. The platform achieved a limit of detection as low as 15 ng/mL for H1N1 nucleoprotein within minutes, showcasing the compound's effectiveness in diagnostic applications .

Case Study 2: Bioconjugation Efficiency

Research highlighted the efficiency of this compound in creating stable bioconjugates necessary for therapeutic applications. The study found that conjugates formed using this compound maintained functional activity, which is crucial for therapeutic efficacy .

Safety and Handling

While this compound is widely used in laboratory settings, it is classified as an irritant to skin, eyes, and respiratory systems. Proper personal protective equipment (PPE) should be worn when handling this compound to mitigate exposure risks .

Q & A

Q. What are the optimal handling and solubility conditions for Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt in protein conjugation experiments?

Methodological Answer: This compound is water-soluble due to its sulfonate group, making it suitable for aqueous biological buffers. For storage, maintain the reagent at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. For solubility, dissolve in PBS (pH 7.2–7.4) at concentrations up to 2.5 mg/mL. Avoid prolonged exposure to moisture or elevated temperatures. Pre-warm DMSO to 37°C if used for dissolution, but ensure final DMSO concentrations in reactions do not exceed 10% to prevent protein denaturation .

Q. How can this reagent be used to conjugate amine-containing biomolecules (e.g., antibodies) to thiol-containing ligands?

Methodological Answer: The NHS ester reacts with primary amines (e.g., lysine residues) on proteins, while the maleimide group binds to free thiols (e.g., cysteine residues). A typical protocol involves:

Amine modification : Incubate the protein with the reagent (molar ratio 10:1 reagent:protein) in PBS (pH 7.4) for 30–60 minutes at 4°C.

Purification : Remove unreacted reagent via gel filtration or dialysis.

Thiol coupling : Add the thiol-containing ligand (e.g., peptides, enzymes) at a 1.2–2x molar excess and incubate for 2–4 hours at room temperature.

Validation : Use SDS-PAGE or MALDI-TOF to confirm conjugation efficiency .

Q. What is the biochemical role of this compound in modulating fatty acid transport pathways?

Methodological Answer: Sulfo-N-succinimidyl esters like this compound covalently modify lysine residues (e.g., Lys164 on CD36), inhibiting fatty acid translocase (FAT/CD36)-mediated uptake of long-chain fatty acids (LCFAs) and oxidized low-density lipoprotein (oxLDL). This mechanism is critical for studying lipid metabolism in cell cultures (5–500 μM) and in vivo models (e.g., 40 mg/kg intraperitoneal administration in rodents) .

Advanced Research Questions

Q. How can researchers address contradictions in data arising from variable lysine modification during protein conjugation?

Methodological Answer: Over-modification of lysine residues can disrupt protein function or binding sites. To mitigate this:

- Titrate reagent-to-protein ratios : Start with a 5:1 molar ratio and optimize via SDS-PAGE.

- Site-specific mutagenesis : Replace non-critical lysines with arginine to reduce off-target conjugation.

- Functional assays : Validate retained activity post-conjugation (e.g., ELISA for antibodies).

For example, a study using GMBS (a related compound) conjugated ~3.4 peptides per BSA molecule while preserving functionality .

Q. What experimental considerations are critical for in vivo applications of this compound in disease models?

Methodological Answer: In vivo use requires:

- Dosage optimization : For CD36 inhibition, 40 mg/kg intraperitoneal injections in rodents are common. Adjust based on target tissue bioavailability.

- Toxicity monitoring : Assess renal/hepatic function post-administration.

- Temporal resolution : Administer 1–2 hours before inducing pathology (e.g., pulmonary arterial hypertension) to ensure target engagement.

Evidence from PAH models shows SSO (a structural analog) effectively reduced CD36-mediated signaling in endothelial cells .

Q. How can specificity of CD36 inhibition be confirmed when using this reagent?

Methodological Answer:

- Competitive assays : Co-treat with excess unmodified fatty acids (e.g., oleate) to test reversibility.

- Genetic knockdown : Compare results with CD36-knockout cells/animals.

- Proteomic profiling : Use mass spectrometry to identify off-target lysine modifications.

A study demonstrated specificity by showing SSO blocked LCFA uptake in wild-type but not CD36-deficient macrophages .

Q. What strategies optimize spacer length for conjugates in structural biology studies?

Methodological Answer: The reagent’s 4-maleimidobutyrate spacer (11.6 Å) balances flexibility and stability. For longer spacers:

- Alternative reagents : Use Sulfo-N-succinimidyl 6-(biotinamido)hexanoate (22.4 Å spacer) to reduce steric hindrance in avidin-biotin systems.

- Hybrid linkers : Combine with PEG derivatives (e.g., PEG4) to extend reach.

Validate spacer efficacy via Förster resonance energy transfer (FRET) or cryo-EM to ensure proper orientation of conjugated molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.